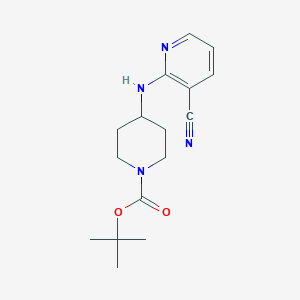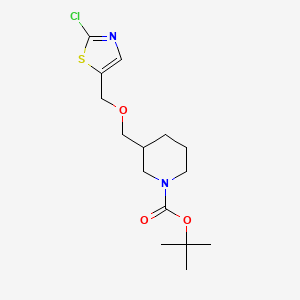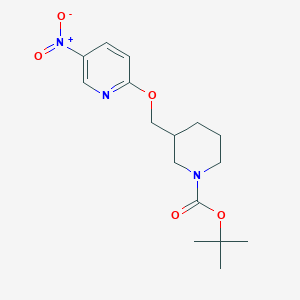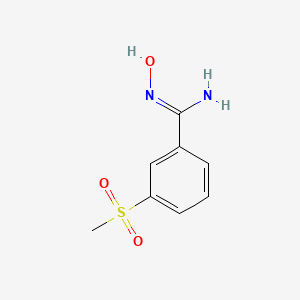
2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane
Overview
Description
“2-(4-Bromo-2,5-difluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H5BrF2O2 . It is used in research and development, scale-up manufacturing, and custom synthesis .
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane” were not found, there are related compounds such as “2-Bromo-1-(3,4-difluorophenyl)ethanone” and “1-(2-Bromo-4,5-difluorophenyl)ethanone” that have documented synthesis methods .Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2,5-difluorophenyl)acetic acid” consists of a benzene ring substituted with bromo and difluoro groups, and an acetic acid group .Physical And Chemical Properties Analysis
“2-(4-Bromo-2,5-difluorophenyl)acetic acid” has a molecular weight of 251.03 g/mol .Scientific Research Applications
Green Extraction Solvents
A comprehensive review of 2-methyloxolane (2-MeOx), a bio-based solvent, highlighted its potential as a sustainable and environmentally friendly alternative to conventional petroleum-based solvents for the extraction of lipophilic natural products and food ingredients. The solvent's properties, including its extraction efficiency and environmental impacts, were discussed, demonstrating its viability for industrial applications (Rapinel et al., 2020).
Analytical Methodologies
Studies on analytical methods such as LC-MS/MS have been conducted to understand the stability and degradation processes of related compounds, providing insights into their environmental fate and potential applications. For example, the degradation of nitisinone, a triketone similar in structure, was studied to identify its stability under various conditions and to determine its degradation pathways (Barchańska et al., 2019).
Environmental and Health Assessments
Research on the environmental and health impacts of halogenated compounds, including those related to 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane, has been conducted to evaluate their potential risks. This includes studies on the occurrence and toxicological effects of novel brominated flame retardants in indoor environments, indicating the need for further research on their health implications (Hsu et al., 2018).
Emerging Contaminants
The compound 1,4-dioxane, sharing a functional group with the target molecule, has been identified as an emerging water contaminant. Research has focused on its properties, environmental behavior, and the challenges associated with its removal from drinking water supplies, underscoring the importance of developing effective treatment technologies and public health policies (Godri Pollitt et al., 2019).
Safety and Hazards
The safety information for “2-(4-Bromo-2,5-difluorophenyl)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-(4-bromo-2,5-difluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-6-4-7(11)5(3-8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOBWCZJWJEWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256132 | |
| Record name | 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane | |
CAS RN |
940314-57-8 | |
| Record name | 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=940314-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3308794.png)
![4-[(3-Cyano-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3308795.png)




![3-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3308833.png)
![4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3308839.png)


![(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amine](/img/structure/B3308872.png)
![Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amine](/img/structure/B3308877.png)